molecular formula C7H14N4 B12862081 N1-Isopropyl-1H-pyrrole-1,3,4-triamine

N1-Isopropyl-1H-pyrrole-1,3,4-triamine

Cat. No.: B12862081
M. Wt: 154.21 g/mol
InChI Key: TWVLJWIMLBFGMI-UHFFFAOYSA-N
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Description

N1-Isopropyl-1H-pyrrole-1,3,4-triamine: is a heterocyclic organic compound with the molecular formula C7H14N4. This compound is characterized by the presence of a pyrrole ring substituted with an isopropyl group and three amino groups. It is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N1-Isopropyl-1H-pyrrole-1,3,4-triamine typically involve large-scale adaptations of the above synthetic routes, optimized for yield and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1-Isopropyl-1H-pyrrole-1,3,4-triamine can undergo oxidation reactions, often leading to the formation of various oxidized derivatives.

    Reduction: This compound can be reduced under specific conditions to yield reduced forms of the pyrrole ring.

    Substitution: It can participate in substitution reactions, where one or more of its amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various alkyl halides and sulfonyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

Chemistry: N1-Isopropyl-1H-pyrrole-1,3,4-triamine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also studied for its reactivity and potential as a ligand in coordination chemistry .

Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its unique structure allows it to form specific interactions that can be useful in drug design and development .

Medicine: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. Its ability to interact with biological targets makes it a candidate for drug discovery .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism by which N1-Isopropyl-1H-pyrrole-1,3,4-triamine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: N1-Isopropyl-1H-pyrrole-1,3,4-triamine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. Its combination of an isopropyl group and three amino groups on the pyrrole ring sets it apart from other similar compounds.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

1-N-propan-2-ylpyrrole-1,3,4-triamine

InChI

InChI=1S/C7H14N4/c1-5(2)10-11-3-6(8)7(9)4-11/h3-5,10H,8-9H2,1-2H3

InChI Key

TWVLJWIMLBFGMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NN1C=C(C(=C1)N)N

Origin of Product

United States

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